molecular formula C27H37NO5 B584560 N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate CAS No. 1240303-69-8

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate

Cat. No.: B584560
CAS No.: 1240303-69-8
M. Wt: 455.595
InChI Key: GRLOWKNORGTWSK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate is a chemically significant compound that serves as a key intermediate and reference standard in pharmaceutical research and development. It is recognized as a primary impurity and related compound of Tolterodine, a muscarinic receptor antagonist used in studies related to urinary incontinence . As such, this substance is critically important for analytical purposes, including method development, validation, and quality control (QC) in the production of Active Pharmaceutical Ingredients (APIs) . It enables researchers to ensure the consistency, safety, and efficacy of pharmaceutical compounds by providing a well-characterized benchmark for identification and quantification of process-related impurities . The compound is supplied with comprehensive characterization data and is intended solely for use in laboratory research. It is strictly for non-medical purposes and is not approved for diagnostic, therapeutic, or human consumption of any kind .

Properties

IUPAC Name

(E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLOWKNORGTWSK-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124935-89-3
Record name Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124935-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate, commonly referred to as a derivative of tolterodine, has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C27H37NO5
Molecular Weight 455.6 g/mol
CAS Number 124935-89-3
LogP 5.64440
Topological Polar Surface Area (TPSA) 12.5 Ų

These properties indicate a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.

This compound functions primarily as a muscarinic receptor antagonist. It exhibits selectivity towards M3 receptors, which are implicated in various physiological processes including smooth muscle contraction and glandular secretion. Its mechanism involves blocking acetylcholine at these receptors, leading to reduced bladder contractions and increased bladder capacity, making it useful in treating overactive bladder conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit rapid metabolism and variable bioavailability. The metabolic pathways often involve oxidative demethylation, which can lead to the formation of inactive metabolites . Understanding these pathways is crucial for optimizing drug formulations and enhancing therapeutic efficacy.

Case Studies and Research Findings

  • Tolterodine Analog Studies :
    • A study examining tolterodine analogs found that modifications at the aromatic ring significantly affected receptor binding affinity and selectivity . This suggests that similar modifications could be explored for N,N-Diisopropyl derivatives to enhance their biological activity.
  • In Vitro Efficacy Against Bacteria :
    • Research on related compounds has shown MIC (Minimum Inhibitory Concentration) values ranging from 0.63 to 1.26 μM against Mycobacterium species . While direct studies on N,N-Diisopropyl derivatives are needed, these findings indicate potential for antimicrobial applications.
  • Toxicological Assessments :
    • Toxicity profiles of related compounds suggest a need for careful evaluation of side effects, particularly regarding hepatotoxicity and neurotoxicity observed in some muscarinic antagonists . These assessments are essential for ensuring patient safety during clinical use.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Urinary Incontinence

Tolterodine fumarate acts as a muscarinic antagonist, primarily targeting the M3 receptor subtype. It is effective in managing overactive bladder symptoms by inhibiting involuntary detrusor muscle contractions. Clinical studies have demonstrated its efficacy in reducing urinary frequency and urgency in patients with overactive bladder syndrome .

Case Study: Efficacy in Clinical Trials

A randomized controlled trial involving 600 participants reported that tolterodine significantly reduced the number of daily incontinence episodes compared to placebo. The trial also noted improvements in quality of life metrics among treated patients .

2. Cognitive Enhancement

Recent research has explored the cognitive-enhancing properties of tolterodine due to its effects on neurotransmitter systems. Studies suggest that it may improve memory and learning capabilities by modulating cholinergic activity in the brain. This application is particularly relevant for conditions such as Alzheimer's disease and other cognitive impairments .

Synthesis Processes

The synthesis of N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate involves several steps, including:

  • Formation of the Amine : The primary amine is synthesized through a reaction between 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid and diisopropylamine.
  • Fumarate Salt Formation : The amine is then reacted with fumaric acid to form the fumarate salt, enhancing solubility and stability .

Research Insights

1. Toxicological Studies

Toxicological assessments indicate that tolterodine fumarate has a favorable safety profile when administered at therapeutic doses. Long-term studies have shown minimal adverse effects, although some patients may experience dry mouth and dizziness .

2. Comparative Studies

A comparative study between tolterodine and other anticholinergics revealed that tolterodine had a lower incidence of side effects while maintaining similar efficacy levels .

Comparison with Similar Compounds

Tolterodine (γ-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine L-hydrogen tartrate)

  • Structural Differences : Tolterodine replaces the methoxy group in the target compound with a hydroxyl group at the 2-position of the phenyl ring .
  • Pharmacological Impact : The hydroxyl group in Tolterodine enhances hydrogen bonding with muscarinic receptors, increasing potency. The methoxy group in the fumarate compound reduces receptor affinity, rendering it pharmacologically inactive as an impurity .
  • Analytical Methods : Both compounds are analyzed via HPLC and spectrophotometry, but the hydroxyl group in Tolterodine necessitates distinct derivatization steps for detection .

N,N-Diisopropyl-3-(5-methyl-2-phenoxyphenyl)-3-phenylpropan-1-amine

  • Structural Differences: A phenoxy group replaces the methoxy group at the 2-position .

3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

  • Structural Differences : Incorporates a benzyloxy group at the 2-position and a bromine atom at the 5-position .
  • Synthetic Utility : The bromine enables further functionalization (e.g., cross-coupling reactions), while the benzyloxy group requires deprotection steps, complicating synthesis compared to the methoxy analogue .

rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester

  • Structural Differences : Lacks diisopropylamine groups and includes a carboxylic acid moiety .
  • Metabolic Relevance : This compound is a metabolite of Tolterodine, highlighting the role of the diisopropyl groups in parent drug stability. The absence of these groups increases polarity, facilitating renal excretion .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Role
Target Fumarate Compound 2-methoxy, 5-methylphenyl 483.58 (fumarate) Tolterodine Impurity
Tolterodine 2-hydroxy, 5-methylphenyl 475.55 (tartrate) Antimuscarinic Drug
N,N-Diisopropyl-3-(5-methyl-2-phenoxyphenyl) 2-phenoxy, 5-methylphenyl 401.59 Synthetic Intermediate
3-(2-(Benzyloxy)-5-bromophenyl) derivative 2-benzyloxy, 5-bromophenyl 480.48 Research Intermediate

Key Research Findings

Synthetic Pathways : The target compound is synthesized via a one-pot method using cost-effective reagents, contrasting with Tolterodine’s multi-step synthesis requiring hydroxyl group protection/deprotection .

Stability and Solubility : The methoxy group improves oxidative stability compared to Tolterodine’s hydroxyl group but reduces aqueous solubility (fumarate salt solubility: ~2.5 mg/mL vs. Tolterodine tartrate: ~10 mg/mL) .

Analytical Challenges : Differentiation from Tolterodine in formulations requires high-resolution LC-MS due to nearly identical retention times in HPLC .

Preparation Methods

O-Methylation and Hydroxyl Protection

The benzopyranone undergoes methylation using methyl iodide in the presence of potassium carbonate in a refluxing acetone/methanol mixture (70–80°C, 3–5 hours). Acidification with 1M HCl to pH 2–3 precipitates the intermediate, which is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. The crude product is purified via recrystallization in isopropyl alcohol at 70–80°C, yielding hydroxyl-protected 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (Formula V).

Amination with Diisopropylamine

The hydroxyl-protected intermediate reacts with diisopropylamine in aqueous conditions at 80–100°C for 130–150 hours. Prolonged heating facilitates nucleophilic substitution, forming N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine (Formula VI). Post-reaction, the product is extracted with dichloromethane, basified with 1M NaOH to pH 11–12, and dried under reduced pressure. This step achieves a yield of approximately 68–72% on an industrial scale.

Fumarate Salt Formation

The free base is treated with fumaric acid in ethanol at 75–85°C for 1–2 hours. Cooling to 0°C crystallizes the fumarate salt, which is filtered and dried at 50–55°C. Ethanol is preferred for its polarity, which enhances salt solubility and crystallization efficiency.

Alternative Route from 3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropionic Acid

A Korean patent (KR100647068B1) describes an alternative pathway starting with 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid, emphasizing improved safety and shorter reaction times:

Reduction to Propanol

The propionic acid is reduced using sodium borohydride and iodine in tetrahydrofuran (THF) at 25–30°C for 4–6 hours. This step converts the carboxylic acid to a primary alcohol, yielding 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol with >90% purity.

Iodination and Amination

The propanol intermediate is iodinated using hydroiodic acid at 40–50°C, forming 1-iodo-3-(2-methoxy-5-methylphenyl)-3-phenylpropane. Subsequent amination with diisopropylamine in dichloromethane at 25°C for 24 hours produces the tertiary amine. This method avoids hazardous tosyl chloride and reduces reaction time to 28–32 hours total.

Salt Formation and Purification

Fumarate salt formation follows analogous conditions to Method 1, with ethanol recrystallization achieving a final purity of 99.5% by HPLC.

Comparative Analysis of Methodologies

Parameter Method 1 Method 2
Starting MaterialBenzopyranonePropionic Acid
Reaction Time (Total)160–170 hours28–32 hours
Key ReagentsMethyl iodide, NaOHNaBH₄, HI
Hazard ProfileHigh (prolonged heating)Moderate
Yield (Overall)65–70%78–82%
Purity (Final Product)98.8%99.5%

Method 1’s reliance on prolonged heating raises safety concerns, whereas Method 2’s iodination step offers a safer, faster alternative. However, Method 2 requires stringent control over iodination stoichiometry to prevent over-iodination byproducts.

Industrial-Scale Optimization Strategies

Solvent Selection

Dichloromethane is universally preferred for extractions due to its immiscibility with water and high solubility for aromatic intermediates. Ethanol remains optimal for fumarate crystallization, balancing cost and polarity.

Catalysis and Reaction Monitoring

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) during amination, reducing reaction time by 30%. In-line HPLC monitoring ensures real-time detection of intermediates, minimizing byproduct formation.

Waste Management

Sodium sulfate is recycled from drying steps via thermal regeneration, reducing material costs by 15%. Aqueous waste streams are neutralized with lime to precipitate heavy metals before disposal .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate?

  • Methodology : The compound is synthesized via reduction of the corresponding tertiary amide intermediate. A combined reducing agent system (e.g., LiAlH₄ and NaBH₄) is used to achieve selective reduction while preserving methoxy and methyl substituents. Post-reduction, the free base is converted to the fumarate salt via acid-base titration in ethanol .
  • Critical Note : A patented method (EP Bulletin, 2012) describes a novel intermediate for synthesizing structurally related compounds, suggesting potential adaptations for optimizing yield and purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C5 on the aryl ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 354.3; fumarate salt: m/z 454.4) .
  • HPLC : Reverse-phase C18 column (4.6 × 150 mm, 5 µm), mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

Q. What is the pharmacological relevance of this compound in drug development?

  • Context : The compound is a key impurity (Tolterodine EP Impurity C) in the antimuscarinic drug Tolterodine, which targets urinary incontinence via M3 receptor antagonism .
  • Research Significance : Monitoring this impurity is critical for ensuring drug safety, as elevated levels may indicate incomplete purification or degradation during synthesis .

Advanced Research Questions

Q. How can enantiomeric purity be assessed given the chiral center in structurally related compounds?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC column (4.6 × 250 mm), isocratic elution with hexane:isopropanol (90:10), flow rate 0.8 mL/min, and UV detection at 220 nm. Relative retention times (RRT) for (R)- and (S)-enantiomers are 1.0 and 1.2, respectively .
  • Circular Dichroism (CD) : Confirm optical activity with a CD spectrum peak at 285 nm for the (R)-enantiomer, correlating with Tolterodine’s active form .

Q. What strategies resolve discrepancies in impurity profiling between pharmacopeial standards and experimental batches?

  • Case Study : Discrepancies in impurity D (N-isopropyl variant) levels may arise from incomplete diisopropylamination.

  • Root Cause Analysis : Compare HPLC profiles with USP reference standards (e.g., relative response factor [RRF] = 1.75 for impurity D) .
  • Mitigation : Optimize reaction time and temperature during amination (e.g., 60°C for 12 hours under nitrogen) to minimize byproducts .

Q. How does the fumarate counterion influence stability under accelerated storage conditions?

  • Stability Protocol :

  • Thermal Stress : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., free base formation).
  • pH Stability : Assess solubility and ion-pair dissociation in buffers (pH 3–7) using UV-Vis spectroscopy. Fumarate salts exhibit higher stability in acidic conditions due to reduced hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate
Reactant of Route 2
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.